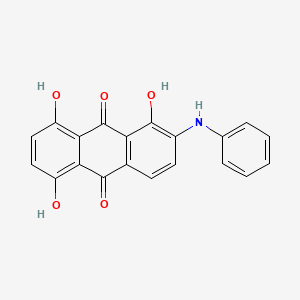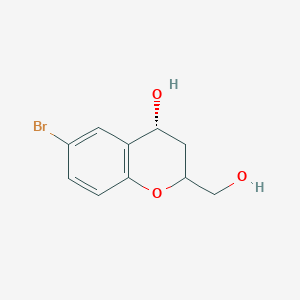
(4R)-6-Bromo-2-(hydroxymethyl)chroman-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-6-Bromo-2-(hydroxymethyl)chroman-4-ol is a chemical compound belonging to the class of chromans Chromans are known for their diverse biological activities and are often found in various natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-6-Bromo-2-(hydroxymethyl)chroman-4-ol typically involves several steps:
Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a base such as sodium hydroxide.
Chiral Resolution: To obtain the (4R) enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries may be employed.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: (4R)-6-Bromo-2-(carboxymethyl)chroman-4-ol.
Reduction: (4R)-2-(hydroxymethyl)chroman-4-ol.
Substitution: (4R)-6-(Amino)-2-(hydroxymethyl)chroman-4-ol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (4R)-6-Bromo-2-(hydroxymethyl)chroman-4-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxymethyl group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Effects: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4R)-6-Bromo-2-(hydroxymethyl)chroman-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
(4R)-6-Bromo-2-(hydroxymethyl)chroman-4-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(4R)-6-Bromo-2-(hydroxymethyl)chroman-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group provides antioxidant properties, while the bromine atom allows for further functionalization through substitution reactions.
Propriétés
Formule moléculaire |
C10H11BrO3 |
|---|---|
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
(4R)-6-bromo-2-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H11BrO3/c11-6-1-2-10-8(3-6)9(13)4-7(5-12)14-10/h1-3,7,9,12-13H,4-5H2/t7?,9-/m1/s1 |
Clé InChI |
PGXQOBXEAIHFJG-NHSZFOGYSA-N |
SMILES isomérique |
C1[C@H](C2=C(C=CC(=C2)Br)OC1CO)O |
SMILES canonique |
C1C(OC2=C(C1O)C=C(C=C2)Br)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




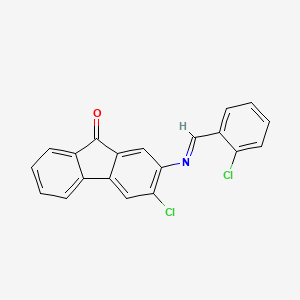

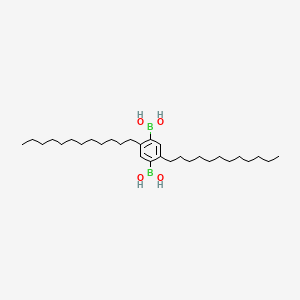
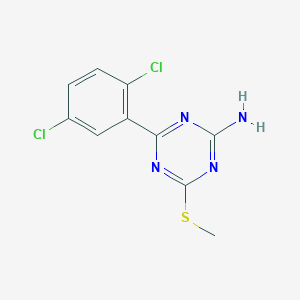
![(4-Fluoro-3-hydroxyphenyl)-[4-(4-hydroxy-3-methylphenyl)phenyl]methanone](/img/structure/B13134324.png)
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)

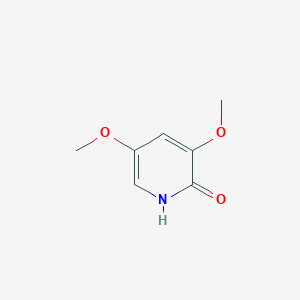
![[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate](/img/structure/B13134339.png)
